molecular formula C10H11NO3 B2602965 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1439900-10-3

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B2602965
CAS No.: 1439900-10-3
M. Wt: 193.202
InChI Key: MFOWVPTYABNMFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . Another approach is the one-pot synthesis involving the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis .

Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include Meldrum’s acid, triethyl orthoformate, aniline, and active methylene nitriles . Reaction conditions often involve the use of organic solvents, acidic or basic environments, and controlled temperatures.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are useful as drug precursors or perspective ligands .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, compounds containing the 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known to act as potent small molecule cyclic urea activators of STING, checkpoint kinase 1 (CHK1) inhibitors, and acetyl-CoA-carboxylase (ACC) inhibitors . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid include other dihydropyridine derivatives such as 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 2-oxo-1,2-dihydropyridine-3-carboxylic acid .

Uniqueness: What sets this compound apart from its similar compounds is its unique cyclobutyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-cyclobutyl-2-oxopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-6-7(10(13)14)4-5-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOWVPTYABNMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC(=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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